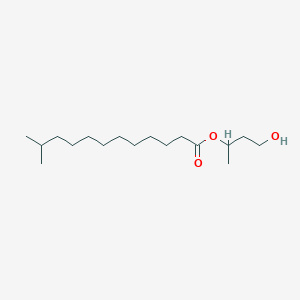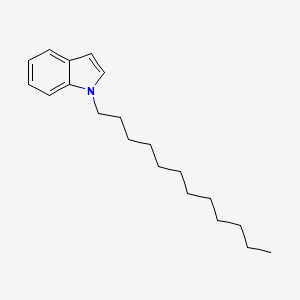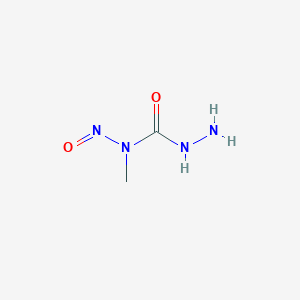![molecular formula C8H11Cl2NO B14399714 (4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one CAS No. 87624-28-0](/img/structure/B14399714.png)
(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one is a chemical compound belonging to the class of bicyclic heterocycles This compound is characterized by the presence of two chlorine atoms and a fused cyclopentane and pyridine ring system
Vorbereitungsmethoden
The synthesis of (4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Vergleich Mit ähnlichen Verbindungen
(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one can be compared with other similar compounds such as:
Pyridin-2-one derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Cyclopentane derivatives: These compounds have a similar cyclopentane ring but may lack the pyridine ring or chlorine atoms.
Chlorinated heterocycles: These compounds contain chlorine atoms and a heterocyclic ring system but may have different ring structures or additional functional groups.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of both chlorine atoms and a fused bicyclic ring system, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87624-28-0 |
|---|---|
Molekularformel |
C8H11Cl2NO |
Molekulargewicht |
208.08 g/mol |
IUPAC-Name |
(4aS,7aR)-3,3-dichloro-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C8H11Cl2NO/c9-8(10)4-5-2-1-3-6(5)11-7(8)12/h5-6H,1-4H2,(H,11,12)/t5-,6+/m0/s1 |
InChI-Schlüssel |
WZKZVWZBRPIUFZ-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@H]2CC(C(=O)N[C@@H]2C1)(Cl)Cl |
Kanonische SMILES |
C1CC2CC(C(=O)NC2C1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)

![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)



![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)



![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)

